molecular formula C26H27N5O2 B2578822 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide CAS No. 1797332-32-1

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide

Cat. No. B2578822
CAS RN: 1797332-32-1
M. Wt: 441.535
InChI Key: NECFTJPPLCHZRG-UHFFFAOYSA-N
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Description

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide is a chemical compound with potential therapeutic applications. It is a type of piperidine-carboxamide compound that has been studied for its potential use in treating various diseases.

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of novel compounds related to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide showcases a diverse range of applications, particularly in the field of medical chemistry. These compounds have been extensively studied for their anti-angiogenic and DNA cleavage activities. For instance, derivatives synthesized and characterized through various analytical methods have shown significant efficacy in inhibiting in vivo angiogenesis in chick chorioallantoic membrane (CAM) models and exhibited DNA cleavage abilities, suggesting their potential as anticancer agents due to their dual anti-angiogenic and cytotoxic effects (Vinaya et al., 2017).

Antimicrobial and Analgesic Properties

Further research into the chemical modification of related compounds has led to discoveries in their analgesic properties. By replacing certain structural components, novel analogs have been designed, synthesized, and shown improved pharmacological profiles compared to their predecessors. These findings highlight the molecule's versatility and potential in developing new therapeutic agents (Cunbin Nie et al., 2020).

Anticancer and Anti-Inflammatory Agents

Additionally, the exploration of benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has led to the synthesis of novel compounds exhibiting significant anti-inflammatory and analgesic activities. These compounds have shown high selectivity and potency as cyclooxygenase-2 (COX-2) inhibitors, offering promising leads for the development of new anti-inflammatory drugs (A. Abu‐Hashem et al., 2020).

Antimicrobial Activity

The antimicrobial activity of pyrimidino derivatives, including those similar in structure to the compound , has been assessed, demonstrating the synergistic effects of indole and benzene nuclei when combined in a single molecule. These findings suggest potential applications in developing new antimicrobial agents (R. Chauhan et al., 2017).

Imaging Agents for Neuroinflammation

Research into the synthesis of novel PET agents for imaging IRAK4 enzyme in neuroinflammation has also been conducted, indicating the compound's potential utility in diagnostic applications within neuroscience (Xiaohong Wang et al., 2018).

properties

IUPAC Name

N-(2-ethoxyphenyl)-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-2-33-23-12-6-4-10-21(23)29-26(32)20-9-7-14-30(17-20)24-16-25(28-18-27-24)31-15-13-19-8-3-5-11-22(19)31/h3-6,8,10-13,15-16,18,20H,2,7,9,14,17H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECFTJPPLCHZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide

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